molecular formula C11H10BrNO2 B11852660 (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B11852660
M. Wt: 268.11 g/mol
InChI Key: GZDAPFIVWAXKPD-VIFPVBQESA-N
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Description

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid is a chiral compound featuring a bromine atom, an indole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid typically involves the bromination of 3-(1H-indol-3-yl)propanoic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole ring can interact with various receptors and enzymes, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Bromo-3-(1H-indol-3-yl)propanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing novel therapeutic agents and studying biochemical pathways .

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

(2S)-2-bromo-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10BrNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1

InChI Key

GZDAPFIVWAXKPD-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Br

Origin of Product

United States

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